molecular formula C7H9ClN2O2S B13574258 4-(Aminomethyl)-3-chlorobenzenesulfonamide

4-(Aminomethyl)-3-chlorobenzenesulfonamide

Cat. No.: B13574258
M. Wt: 220.68 g/mol
InChI Key: BMVGHGZJOPHSPV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-chlorobenzenesulfonamide is a benzenesulfonamide derivative featuring an aminomethyl (–CH₂NH₂) substituent at the para position and a chlorine atom at the meta position. This compound is of interest in medicinal chemistry due to its structural similarity to carbonic anhydrase inhibitors (CAIs), where sulfonamide groups act as zinc-binding motifs .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-(aminomethyl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)

InChI Key

BMVGHGZJOPHSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Aminomethyl)-3-chlorobenzenesulfonamide

General Synthetic Route

The synthesis typically follows a strategy involving:

  • Introduction of the sulfonamide group on a chlorobenzene derivative.
  • Functionalization of the aromatic ring to introduce the aminomethyl substituent at the para position relative to the sulfonamide.
  • Reduction or substitution steps to achieve the target amine functionality.

Specific Synthetic Approaches

Reductive Amination Route

One of the primary methods involves reductive amination of 4-aminobenzenesulfonamide derivatives with appropriate aldehydes or benzyl halides bearing the chlorine substituent. For example, a stepwise synthesis includes:

  • Formation of an imine intermediate by reacting 4-aminobenzenesulfonamide with 3-chlorobenzaldehyde under reflux in ethanol.
  • Subsequent reduction of the imine using sodium borohydride to yield this compound.

This method has been reported to provide good yields and purity when the imine is preformed before reduction, as direct reductive amination with sodium triacetoxyborohydride showed low conversion.

Nucleophilic Substitution and Ring-Opening Reactions

Another approach involves nucleophilic ring-opening reactions of pyrrolidone derivatives bearing the sulfonamide moiety by refluxing with hydrazine monohydrate. This method has been used to synthesize related sulfonamide derivatives with amino substituents, including 3-chloro-substituted analogues.

Buchwald–Hartwig Coupling

For analogues where direct reductive amination is inefficient, Buchwald–Hartwig amination has been employed. This involves coupling 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with substituted benzyl amines under palladium catalysis to introduce the aminomethyl group at the para position.

Sulfonyl Chloride Intermediate Route

Starting from 3-chlorobenzenesulfonyl chloride, reaction with ammonia or amines forms the sulfonamide. Subsequent functionalization at the 4-position through bromination, followed by nucleophilic substitution with aminomethyl groups, has been attempted, though with variable success due to regioselectivity and side reactions.

Experimental Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
Reductive amination (preformed imine) 4-Aminobenzenesulfonamide, 3-chlorobenzaldehyde, NaBH4 Ethanol reflux, imine formation overnight, reduction 70-95 High yield, requires preformed imine
Nucleophilic ring-opening Pyrrolidone derivatives, hydrazine monohydrate Reflux in hydrazine excess Moderate Used for related amino sulfonamides
Buchwald–Hartwig coupling 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide, benzyl amine, Pd catalyst 100 °C, inert atmosphere Variable Useful for analogues with challenging substitution
Sulfonyl chloride substitution 3-Chlorobenzenesulfonyl chloride, ammonia/amine Room temp to reflux Moderate Side reactions possible, regioselectivity issues

Analytical Characterization

The synthesized this compound is typically characterized by:

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at the 3-position is susceptible to substitution by nucleophiles like hydroxyl (-OH) or alkoxy (-OCH₃) groups under basic conditions (e.g., NaOH or NaOCH₃) . This reaction follows classical aromatic substitution mechanisms, with the sulfonamide group directing electron density to activate the ring.

Hydrolysis of Sulfonamide

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid and amine derivatives. For example:
R-SO2NH2+H2OH+/OHR-SO3H+NH3\text{R-SO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-SO}_3\text{H} + \text{NH}_3
This reaction is common in sulfonamides and may occur under physiological or catalytic conditions .

Oxidation of Amino Groups

The aminomethyl group (-CH₂NH₂) can be oxidized to nitro derivatives (e.g., -CH₂NO₂) using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). Oxidation typically requires acidic conditions and generates reactive intermediates.

Enamine Formation

In biological systems, the compound may participate in enamine formation via condensation with carbonyl groups, potentially leading to covalent enzyme modifications. This mechanism is analogous to related sulfonamides that form imine intermediates during metabolic turnover .

Reaction Conditions and Mechanisms

Reaction Type Reagents/Conditions Products
Substitution NaOH, NaOCH₃ (nucleophilic attack)Hydroxy/alkoxy-substituted derivatives
Hydrolysis HCl/H₃O⁺ or NaOH (aqueous)Sulfonic acid + amine
Oxidation KMnO₄/H₂O₂ (acidic)Nitro derivatives
Enamine Formation Carbonyl donors (e.g., α-keto acids)Covalent enzyme adducts

Biological and Metabolic Reactions

The compound demonstrates biological activity, including enzyme inhibition and modulation of oxidative stress. For example, in fibromyalgia models, it attenuates Na⁺, K⁺-ATPase inhibition and normalizes redox imbalances . These effects suggest interactions with cellular enzymes (e.g., via sulfonamide binding to active sites) and antioxidant pathways.

Comparison with Similar Compounds

Compound Key Differences Reactivity
4-Aminophenyl-4-chlorobenzenesulfonamide Lacks aminomethyl group; amino phenyl substituentReduced nucleophilicity; distinct substitution sites
3-Amino-4-chlorobenzenesulfonamide Amino group at position 3; no aminomethyl moietyHigher hydrolytic stability due to para-substitution
4-(Aminomethyl)-benzenesulfonamide No chlorine substituent; different electronic environmentReduced substitution reactivity at position 3

Scientific Research Applications

Scientific Applications of 4-(Aminomethyl)-3-chlorobenzenesulfonamide

This compound is a chemical compound with diverse applications in scientific research, including its role as a building block in synthesizing complex organic molecules, its use in enzyme inhibition studies, and its application in the production of industrial chemicals.

Applications in Chemistry

  • Building Block for Synthesis: this compound serves as a crucial building block in creating more complex organic molecules. Its synthesis typically involves reacting 3-chlorobenzenesulfonyl chloride with an amine, like aminomethylamine, often in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The reaction usually occurs in a solvent like dichloromethane at room temperature to maximize yield.
  • Synthesis of 4-Aminocoumarin Derivatives : 4-Aminocoumarins are a class of compounds that contain an amino group and enamine carbon, enhancing their chemical reactivity . These derivatives are used as building blocks in organic and heterocyclic chemistry for synthesizing different heterocyclic compounds .

Applications in Biology

  • Enzyme Inhibition: this compound can be employed in studying enzyme inhibition, particularly those involving sulfonamide groups. The sulfonamide group can mimic natural substrates' structure, enabling the compound to inhibit enzyme activity by binding to the active site and disrupting biochemical pathways.
  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are used in the design of human carbonic anhydrase inhibitors (hCAIs) for various therapeutic applications, including antiglaucoma agents . These inhibitors target subpockets at the active sites of hCAs to increase isoform selectivity .
  • Inhibitors of Ebola Virus Entry: 4-(aminomethyl)benzamides, a related class of compounds, have been identified as potent small molecule inhibitors of Ebola virus entry . Structural modifications have been implemented to improve selectivity and potency toward Ebola or Marburg viruses through the addition of substituents in the amide portion of the molecule, the aromatic region, or the tertiary amine region .

Applications in Industry

  • Production of Dyes and Pigments: this compound is used in the production of dyes, pigments, and other industrial chemicals.
  • tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids: Room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be used as starting materials in dipeptide synthesis with coupling reagents .

Other Potential Applications

  • Amino-Li-Resin : Amino-Li-resin, a polyacrylamide resin, is well-suited for solid-phase peptide chemistry and has a high swelling capacity in various solvents . It is stable in the presence of acids and bases, making it suitable for supported solid-phase organic synthesis .
  • GABA Uptake Inhibition: Functionalized amino acids have been designed and synthesized as inhibitors of GABA uptake and assessed for their activities toward mouse GAT subtypes . Some of these compounds have shown antinociceptive properties in rodent models of neuropathic pain .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their structural variations are compared below:

Compound Name Substituents Molecular Formula Key Properties/Effects Reference
4-(Aminomethyl)-3-chlorobenzenesulfonamide –Cl (C3), –CH₂NH₂ (C4), –SO₂NH₂ (C1) C₇H₈ClN₂O₂S Enhanced CAI activity; balanced lipophilicity and H-bonding .
4b (3-chloro analog from ) –Cl (C3), hydrazone-linked pyrrolidinone C₁₄H₁₆ClN₅O₃S Improved binding affinity to CA isoforms via hydrazone moiety .
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide –Cl (C4), –NH₂ (C3), –OCH₂CH(OH)CH₂CH₃ C₁₀H₁₅ClN₂O₃S Increased hydrophilicity due to hydroxybutyl group; reduced membrane permeability .
4-Chloro-3-nitrobenzenesulfonamide –Cl (C4), –NO₂ (C3), –SO₂NH₂ (C1) C₆H₅ClN₂O₄S Strong electron-withdrawing nitro group reduces pKa of sulfonamide; higher acidity .
4-(Aminomethyl)benzenesulfonamide HCl –CH₂NH₂ (C4), –SO₂NH₂ (C1) C₇H₁₀ClN₂O₂S Lacks chlorine; weaker CA inhibition but better solubility in aqueous media .
Key Observations:
  • Chlorine Substitution: The meta-chlorine in this compound improves CA binding compared to non-chlorinated analogs (e.g., 4-(Aminomethyl)benzenesulfonamide) .
  • Aminomethyl vs. Hydroxybutyl: The aminomethyl group enhances target engagement via H-bonding, while the hydroxybutyl group in ’s compound increases solubility but reduces cell penetration .
  • Electron-Withdrawing Groups : Nitro substituents () lower sulfonamide pKa, favoring ionization and altering membrane permeability .

Critical Analysis of Divergent Findings

  • Chlorine’s Role in Solubility : While chlorine generally increases lipophilicity, ’s hydroxybutyl-substituted analog paradoxically shows higher aqueous solubility due to the polar hydroxyl group .
  • Hydrazone Stability: reports stable hydrazone derivatives, but conflicting studies note hydrolysis risks in acidic environments, limiting in vivo applicability .

Biological Activity

4-(Aminomethyl)-3-chlorobenzenesulfonamide is an organic compound classified under benzenesulfonamides. It possesses unique structural features, including an aminomethyl group and a chlorine atom on the benzene ring, which contribute to its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDescription
Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
IUPAC Name This compound
InChI Key BMVGHGZJOPHSPV-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with specific enzymes, particularly carbonic anhydrases (CAs). The sulfonamide moiety mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition disrupts various biochemical pathways, making it a potential therapeutic agent in cancer treatment and other diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzenesulfonamides, including this compound, have shown significant inhibitory effects against various cancer cell lines. In particular:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : Compounds similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong enzyme inhibition with selectivity over CA II .
  • Induction of Apoptosis : In MDA-MB-231 breast cancer cells, certain derivatives induced apoptosis significantly, with a reported increase in annexin V-FITC-positive apoptotic cells by up to 22-fold compared to controls .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported that derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL . The effectiveness of these compounds in inhibiting bacterial growth suggests their potential application in treating bacterial infections.

Case Studies

  • Study on Antiproliferative Effects : A study assessed the antiproliferative activity of various sulfonamide derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Studies : Research involving molecular docking studies revealed favorable binding interactions between the compound and CA IX, suggesting a strong affinity that could be exploited for therapeutic purposes .

Q & A

What are the standard synthetic routes for 4-(Aminomethyl)-3-chlorobenzenesulfonamide, and how do reaction conditions influence yield?

Classification : Basic
Answer :
The synthesis typically involves sulfonation, chlorination, and amination steps. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution of sulfonyl chlorides with amines under controlled pH (7–9) to prevent side reactions . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) is critical: polar aprotic solvents enhance reactivity but may require longer reaction times. Evidence from coordination chemistry studies suggests that metal catalysts (e.g., Cu(I)) can improve aminomethylation efficiency by 15–20% under inert atmospheres .

How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Classification : Advanced
Answer :
Molecular dynamics (MD) simulations and docking studies (e.g., using AMBER or AutoDock) parameterize the compound’s sulfonamide group for hydrogen bonding with target proteins like urokinase-type plasminogen activator (uPA). The aminomethyl group’s flexibility is modeled with GAFF force fields, while the chloro-substituted benzene ring’s hydrophobic interactions are quantified via free-energy calculations . Validation against experimental IC₅₀ values (e.g., from enzyme inhibition assays) refines computational predictions, reducing false positives by 30–40% .

What spectroscopic techniques resolve structural ambiguities in this compound?

Classification : Basic
Answer :

  • ¹H/¹³C NMR : The aminomethyl proton signal (δ 3.2–3.5 ppm) integrates for 2H, while the chloro-substituted aromatic protons appear as doublets (δ 7.4–7.8 ppm) due to meta coupling .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-N ~107°) and confirms the sulfonamide group’s tetrahedral geometry. Discrepancies in reported crystal structures (e.g., PDB ID: 3KGP) often arise from packing effects or solvent inclusion .
  • IR spectroscopy : The sulfonamide S=O stretch (1150–1350 cm⁻¹) and N-H bend (1600 cm⁻¹) differentiate protonated vs. deprotonated states .

How can contradictory data on the compound’s enzyme inhibition efficacy be reconciled?

Classification : Advanced
Answer :
Discrepancies in IC₅₀ values (e.g., 2–10 µM for carbonic anhydrase IX) may stem from:

  • Assay conditions : Varying pH (6.5 vs. 7.4) alters protonation of the sulfonamide group, affecting binding affinity by 3–5-fold .
  • Protein isoform selectivity : Derivatives with bulkier substituents show 10× higher selectivity for CA IX over CA II due to steric clashes in the active site .
  • Data normalization : Use of recombinant vs. native enzymes introduces variability; standardization with positive controls (e.g., acetazolamide) reduces inter-lab differences .

What safety protocols are critical when handling this compound in the lab?

Classification : Basic
Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks; the compound’s dust particles (PM₂.₅) can cause respiratory irritation .
  • Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ before segregating into halogenated waste containers .

How does the electronic nature of substituents modulate the compound’s reactivity in cross-coupling reactions?

Classification : Advanced
Answer :
Electron-withdrawing groups (e.g., -Cl) deactivate the benzene ring, directing Suzuki-Miyaura couplings to the para position. Hammett studies show a linear free-energy relationship (σₚ⁺ = 0.23) for Pd-catalyzed reactions, with -NHCH₂ groups increasing reaction rates by 1.5× via chelation-assisted catalysis . Conversely, bulky substituents (e.g., -CF₃) reduce yields by 25% due to steric hindrance .

What strategies optimize HPLC purity analysis for this compound?

Classification : Basic
Answer :

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm) with a mobile phase of 60:40 acetonitrile/0.1% TFA aqueous solution.
  • Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹) for the sulfonamide chromophore. Adjusting flow rate to 1.0 mL/min resolves co-eluting impurities (e.g., unreacted starting materials) with ≥98% purity .

How do solvent effects influence the compound’s stability during long-term storage?

Classification : Advanced
Answer :
Degradation studies (40°C/75% RH) show:

  • Aqueous solutions : Hydrolysis of the sulfonamide group occurs at pH <4 (t₁/₂ = 14 days) via SN1 mechanisms.
  • Solid state : Lyophilized samples stored at -20°C in amber vials retain >95% potency for 24 months.
  • Accelerated aging : Arrhenius modeling predicts a 10% loss in potency after 6 months at 25°C in DMSO due to radical-mediated oxidation .

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